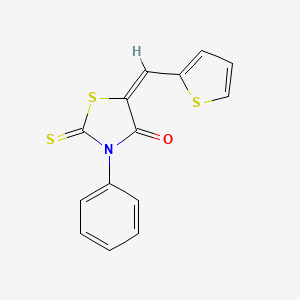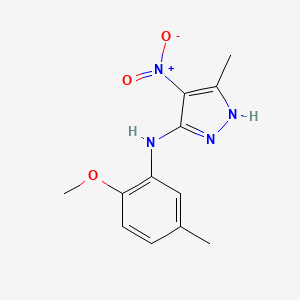![molecular formula C16H15N3O5 B11690769 2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B11690769.png)
2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide is an organic compound characterized by the presence of nitro groups at the 2 and 4 positions on the benzene ring, and an amide linkage to a phenyl group substituted with an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide typically involves the nitration of a suitable precursor followed by amide formation. One common method involves the nitration of chlorobenzene to form 2,4-dinitrochlorobenzene, which is then reacted with an appropriate amine to form the desired amide. The reaction conditions often include the use of strong acids like sulfuric acid and controlled temperatures to ensure the selective nitration at the 2 and 4 positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to handle the exothermic nature of the nitration reaction. The use of automated systems for temperature and pH control is crucial to maintain the safety and efficiency of the process.
化学反应分析
Types of Reactions
2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as hydroxide ions or amines.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Reduction: 2,4-diamino-N-[2-(propan-2-yl)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,4-dinitrobenzoic acid and 2-(propan-2-yl)aniline.
科学研究应用
2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The amide linkage allows the compound to form hydrogen bonds and other interactions with its targets, influencing its biological activity .
相似化合物的比较
Similar Compounds
2,4-dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.
2,4-dinitrobenzoic acid: Used in organic synthesis and as a standard in analytical chemistry.
2,4-dinitroaniline: Employed in the production of dyes and pigments.
Uniqueness
2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide is unique due to the presence of both nitro groups and an amide linkage, which confer distinct chemical reactivity and biological activity. Its isopropyl-substituted phenyl group further differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and applications in various fields.
属性
分子式 |
C16H15N3O5 |
|---|---|
分子量 |
329.31 g/mol |
IUPAC 名称 |
2,4-dinitro-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H15N3O5/c1-10(2)12-5-3-4-6-14(12)17-16(20)13-8-7-11(18(21)22)9-15(13)19(23)24/h3-10H,1-2H3,(H,17,20) |
InChI 键 |
COCRBMFRZMLVFQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11690703.png)
![(2E,5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11690709.png)
![6-Bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenylquinolin-2-ol](/img/structure/B11690715.png)

![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11690739.png)
![3,4,5-trimethoxy-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11690741.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11690746.png)
![2-chloro-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]benzohydrazide](/img/structure/B11690748.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11690755.png)
![2-(3-chlorophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11690760.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11690762.png)
![4-chloro-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11690775.png)
